molecular formula C17H22N2O B14521646 7-(Hexyloxy)-4,5-dihydro-1H-benzo[g]indazole CAS No. 62324-76-9

7-(Hexyloxy)-4,5-dihydro-1H-benzo[g]indazole

Cat. No.: B14521646
CAS No.: 62324-76-9
M. Wt: 270.37 g/mol
InChI Key: ROWRUKGDJRPINO-UHFFFAOYSA-N
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Description

7-(Hexyloxy)-4,5-dihydro-1H-benzo[g]indazole is a compound belonging to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been widely studied for their potential therapeutic applications, including anti-inflammatory, antibacterial, and anticancer properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indazole derivatives, including 7-(Hexyloxy)-4,5-dihydro-1H-benzo[g]indazole, can be achieved through various methods. One common approach involves the cyclization of 2-aminophenones with hydroxylamine derivatives under mild conditions . Another method includes the use of aryne chemistry to transform acyl hydrazides into indazoles . These reactions are typically carried out under mild conditions, making them operationally simple and efficient.

Industrial Production Methods: Industrial production of indazole derivatives often involves large-scale synthesis using readily available starting materials. For example, the use of o-silylaryl triflates and diazo compounds has been reported for the large-scale synthesis of indazole derivatives . These methods are designed to be scalable and cost-effective, ensuring the efficient production of the desired compounds.

Chemical Reactions Analysis

Types of Reactions: 7-(Hexyloxy)-4,5-dihydro-1H-benzo[g]indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the indazole ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced indazole derivatives.

Scientific Research Applications

7-(Hexyloxy)-4,5-dihydro-1H-benzo[g]indazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Hexyloxy)-4,5-dihydro-1H-benzo[g]indazole involves its interaction with specific molecular targets and pathways. For example, indazole derivatives are known to inhibit certain enzymes, such as nitric oxide synthase, which plays a role in inflammatory processes . The compound may also interact with other molecular targets, leading to its observed biological effects.

Comparison with Similar Compounds

Uniqueness: 7-(Hexyloxy)-4,5-dihydro-1H-benzo[g]indazole stands out due to its unique structure, which imparts specific biological activities not commonly found in other indazole derivatives

Properties

CAS No.

62324-76-9

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

7-hexoxy-4,5-dihydro-1H-benzo[g]indazole

InChI

InChI=1S/C17H22N2O/c1-2-3-4-5-10-20-15-8-9-16-13(11-15)6-7-14-12-18-19-17(14)16/h8-9,11-12H,2-7,10H2,1H3,(H,18,19)

InChI Key

ROWRUKGDJRPINO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC2=C(C=C1)C3=C(CC2)C=NN3

Origin of Product

United States

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